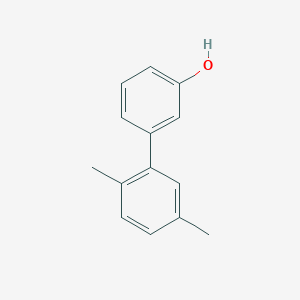

3-(2,5-Dimethylphenyl)phenol

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 5 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with 2,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is performed under mild conditions and provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions allows for high throughput and consistent product quality. Additionally, the purification of the product is typically achieved through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones or hydroquinones.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 3-(2,5-Dimethylphenyl)phenol exhibits potential antimicrobial properties. Studies have explored its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanisms may involve interactions with bacterial cell membranes or enzymes, although further research is necessary to elucidate these pathways fully.

Antioxidant Properties

Phenolic compounds are often studied for their antioxidant capabilities. This compound has shown potential in scavenging free radicals and protecting against oxidative stress. This activity may be attributed to its ability to donate hydrogen atoms or electrons during redox reactions, thus stabilizing free radicals.

Interaction with Biomolecules

The phenolic hydroxyl group of this compound allows for significant interactions with biomolecules. These interactions can include hydrogen bonding and π-stacking, which may influence enzyme activity or receptor binding. Such properties are crucial for evaluating the compound's therapeutic potential.

Chemical Industry

In the chemical industry, this compound serves as a precursor in synthesizing complex organic molecules. Its unique structure makes it suitable for producing various derivatives used in pharmaceuticals and agrochemicals .

Material Science

The compound is utilized in producing coatings, adhesives, and sealants due to its chemical stability and reactivity. It contributes to the durability and performance of materials used in construction and manufacturing .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that formulations containing this compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a natural antimicrobial agent in food preservation.

- Antioxidant Studies : Research has shown that this compound can effectively reduce oxidative stress markers in cellular models. This property suggests its potential use in developing supplements aimed at combating oxidative damage associated with aging and chronic diseases.

Mécanisme D'action

The mechanism of action of 3-(2,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group allows it to act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dimethylphenol: Similar structure but with methyl groups at the 2 and 3 positions.

3,5-Dimethylphenol: Similar structure with methyl groups at the 3 and 5 positions.

2,4-Dimethylphenol: Similar structure with methyl groups at the 2 and 4 positions.

Uniqueness

3-(2,5-Dimethylphenyl)phenol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also enhances its potential as an antioxidant and its ability to participate in various chemical reactions.

Activité Biologique

3-(2,5-Dimethylphenyl)phenol is a phenolic compound with notable biological activities, primarily attributed to its structural characteristics, including a hydroxyl group and specific methyl substitutions. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C14H14O

- CAS Number : 1177232-47-1

- Functional Groups : Hydroxyl (-OH), Aromatic rings

The positioning of the methyl groups at the 2 and 5 positions on the phenyl ring influences both its chemical reactivity and biological activity, enhancing its potential as an antioxidant and antimicrobial agent.

Antioxidant Properties

This compound exhibits significant antioxidant activity. The hydroxyl group allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

- Mechanism : The compound can donate hydrogen atoms or electrons to neutralize free radicals, thus preventing cellular damage.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness varies based on concentration and the type of microorganism.

- Inhibition Zones : Studies have reported inhibition zones against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 16 |

These results suggest its potential as a natural preservative in food and cosmetic formulations .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This property makes it a candidate for skin lightening agents.

- IC50 Values : Studies show that it has competitive inhibition characteristics with IC50 values comparable to known inhibitors like kojic acid .

Case Studies

-

Tyrosinase Inhibition Study :

- A study demonstrated that this compound inhibits tyrosinase activity effectively, suggesting its use in treating hyperpigmentation disorders.

- Methodology : The enzyme was incubated with varying concentrations of the compound, and inhibition was measured spectrophotometrically.

- Antioxidant Activity Assessment :

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging free radicals through hydrogen donation.

- Enzyme Interaction : Binding to active sites on enzymes like tyrosinase, inhibiting their function.

- Cell Signaling Modulation : Potentially influencing pathways related to inflammation and cell growth.

Comparison with Similar Compounds

| Compound | Structure | Antioxidant Activity | Tyrosinase Inhibition |

|---|---|---|---|

| 2,3-Dimethylphenol | Methyl groups at 2 and 3 | Moderate | Low |

| 3,5-Dimethylphenol | Methyl groups at 3 and 5 | High | Moderate |

| This compound | Methyl groups at 2 and 5 | Very High | High |

This table illustrates the unique position of this compound in terms of its biological activity compared to related compounds.

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-6-7-11(2)14(8-10)12-4-3-5-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIIHUOVNXHCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653572 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177232-47-1 | |

| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.